2-Chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is a chemical compound that serves as an important intermediate in the synthesis of thienopyridine derivatives, which are known for their biological activities, particularly in antiplatelet therapies. This compound has garnered attention due to its potential applications in pharmacology and medicinal chemistry.
The compound's chemical formula is , and it is classified under thienopyridine derivatives. It is also recognized by its CAS number 1182908-09-3. Its structure features a chloro group attached to an ethanone moiety, which is further linked to a thieno[3,2-c]pyridine framework, characterized by a fused thiophene and pyridine ring system.
The synthesis of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one typically involves several key steps:
The compound participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are significant for developing analogs with improved pharmacological profiles .
The mechanism of action for compounds derived from 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one primarily involves inhibition of platelet aggregation. This activity is crucial in preventing thrombotic events associated with cardiovascular diseases.
This mechanism underscores the therapeutic potential of this compound in treating conditions like acute coronary syndrome and peripheral artery disease .
Some notable physical and chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize this compound's purity and structural integrity.
The primary applications of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one include:
The systematic naming of thienopyridine derivatives follows the fusion numbering system established by the International Union of Pure and Applied Chemistry (IUPAC). For 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one, the parent heterocycle is designated as "thieno[3,2-c]pyridine", where the bracketed numbers indicate the specific ring fusion pattern: the thiophene ring's third and fourth atoms connect to the pyridine ring's second and third atoms, respectively. The "c" notation specifies the bond fusion type between the heterocycles. The "4H,5H,6H,7H" prefix denotes the partially saturated state of the bicyclic system, confirming hydrogenation across the pyridine ring. Positional numbering assigns the ethyl group to the 4-position (saturated nitrogen) and the 2-chloroethanone moiety to the 5-position (carbon adjacent to nitrogen) [3] [4].
Crystallographic analyses of structurally analogous compounds reveal that the tetrahydropyridine ring adopts a half-chair conformation, while the thiophene component remains planar. The dihedral angle between the thiophene plane and the chloroacetyl group averages 45.79(6)°, creating a distinctive three-dimensional topography that influences molecular recognition properties. The ethyl substituent at nitrogen occupies an equatorial orientation, minimizing steric strain while providing a hydrophobic extension. These structural features facilitate intermolecular interactions, as evidenced by characteristic C–H···O hydrogen bonding patterns observed in crystal packing arrangements [7].
Table 1: Structural and Identifiers of 2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Parameter | Value | Reference |
---|---|---|
IUPAC Name | 2-chloro-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | [3] [4] |
CAS Registry Number | 1182908-09-3 | [3] [4] |
Molecular Formula | C₁₁H₁₄ClNOS | [3] [4] |
Molecular Weight | 243.75 g/mol | [3] [4] |
SMILES Notation | CCC1C2=C(CCN1C(=O)CCl)SC=C2 | [3] [4] |
InChIKey | ZYOBJILPBCUEEZ-UHFFFAOYSA-N | [3] [4] |
Crystal System | Orthorhombic (analog) | [7] |
Tetrahydropyridine Conformation | Half-chair | [7] |
The compound's electronic configuration features a polarized carbonyl group (δ+ on carbonyl carbon) adjacent to the tertiary amine, creating an electron-deficient center that serves as a reaction hotspot for nucleophilic substitution. This electronic profile, coupled with the compound's capacity to undergo ring planarization upon binding, enables diverse biological interactions. The chloroacetyl moiety functions as a synthetic linchpin due to the chlorine atom's displacement susceptibility, enabling conjugation with nucleophilic species (amines, thiols) during analogue synthesis [3] [7].
The strategic incorporation of the ethyl group at the 4-position substantially modifies the pharmacological behavior of thieno[3,2-c]pyridine derivatives. This alkyl substituent enhances lipophilic character (log P ≈ 2.3), improving membrane permeability while maintaining optimal topological polar surface area (≈45 Ų) for blood-brain barrier penetration when targeting neurological malignancies. The ethyl group's steric bulk prevents enzymatic N-dealkylation, extending metabolic stability compared to N-unsubstituted or N-methyl analogues [3] [5] [8].
Anticancer Applications via Hsp90 Inhibition
Structure-activity relationship (SAR) studies of thienopyridine derivatives demonstrate that analogues bearing electron-withdrawing carbonyl substituents at position 5 exhibit potent Hsp90 inhibition. Molecular docking simulations reveal that the thienopyridine core occupies the ATP-binding pocket in the N-terminal domain of Hsp90 (PDB: 1BYQ), forming critical hydrogen bonds with Asp93 and hydrophobic contacts with Leu48 and Val186. The ethyl group extends into a lipophilic subpocket, enhancing binding affinity by van der Waals interactions. In cellular assays, these derivatives induce degradation of Hsp90 client proteins (HER2, EGFR, AKT), triggering G₂/M cell cycle arrest in breast cancer (T47D IC₅₀ = 11.7 µM), head and neck squamous carcinoma (HSC3 IC₅₀ = 10.8 µM), and colorectal cancer models (RKO IC₅₀ = 12.4 µM) [5] [8].
Antiplatelet Agent Synthesis
The 4-ethyl substituted scaffold serves as a pivotal precursor to P2Y12 receptor antagonists with antiplatelet activity. Structural elaboration of the chloroacetyl moiety produces active metabolites that irreversibly block ADP-induced platelet aggregation. Analogous compounds without the ethyl substituent exhibit inferior metabolic stability, highlighting the ethyl group's role in pharmacokinetic optimization. The chloro group's displacement by thiol-containing metabolites generates disulfide-linked active compounds that bind covalently to platelet receptors, preventing thrombus formation in cardiovascular pathologies [3] [7].
Hedgehog Pathway Antagonism
Recent studies identify 4-ethyl thieno[3,2-c]pyridine derivatives as potent Hedgehog acyltransferase (HHAT) inhibitors, disrupting Sonic Hedgehog (Shh) protein maturation. The chloroacetyl moiety undergoes metabolic activation to form covalent adducts with HHAT's catalytic residues, blocking palmitoylation of Shh proteins. This mechanism offers therapeutic potential in basal cell carcinoma and medulloblastoma where Hedgehog signaling is pathologically hyperactivated [3].
Table 2: Pharmacological Applications of 4-Ethyl Thieno[3,2-c]pyridine Derivatives
Therapeutic Area | Molecular Target | Key Structural Features | Observed Activity |
---|---|---|---|
Oncology | Hsp90 ATPase domain | 5-Chloroacetyl group, ethyl substituent | Client protein degradation; G₂/M arrest in cancer cell lines (IC₅₀: 10.8-12.4 µM) [5] [8] |
Cardiovascular | P2Y12 ADP receptor | Electrophilic chloroacetyl handle | Antiplatelet activity via irreversible receptor antagonism [3] [7] |
Developmental Disorders | Hedgehog acyltransferase | Reactive carbonyl-chloride system | Inhibition of Shh palmitoylation; anticancer activity in HHAT-driven tumors [3] |
Neuropharmacology | c-Src kinase (in related isomers) | 3-Amino substitution (in thieno[2,3-b]pyridines) | Inhibition of tumor cell motility and metastasis formation [9] |
The chloroacetyl functional group represents the most critical synthetic handle for pharmacological diversification. Its displacement with heterocyclic amines yields compounds with improved target specificity, while conjugation with peptide motifs enhances water solubility for parenteral formulations. The carbonyl oxygen participates in hydrogen-bonding interactions with kinase hinge regions, explaining the scaffold's prevalence in tyrosine kinase inhibitors such as c-Src inhibitors derived from isomeric thieno[2,3-b]pyridines. These compounds exhibit nanomolar inhibition (IC₅₀ < 100 nM) of tumor cell motility and metastasis formation in preclinical models [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: